4-Chloro-6-methyl-2-methylaminopyridine
Description
4-Chloro-6-methyl-2-methylaminopyridine is a heterocyclic aromatic compound featuring a pyridine ring substituted with a chlorine atom at position 4, a methyl group at position 6, and a methylamino group (-NHCH₃) at position 2. Its reactivity and physicochemical properties are influenced by the electron-withdrawing chlorine atom and electron-donating methyl/methylamino groups, which modulate ring aromaticity and substituent interactions .
Properties
Molecular Formula |
C7H9ClN2 |
|---|---|
Molecular Weight |
156.61 g/mol |
IUPAC Name |
4-chloro-N,6-dimethylpyridin-2-amine |
InChI |
InChI=1S/C7H9ClN2/c1-5-3-6(8)4-7(9-2)10-5/h3-4H,1-2H3,(H,9,10) |
InChI Key |
HLRXYRHISPGVKO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=N1)NC)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
2.1 Pyridine-Based Analogues
2.1.1 4-Chloro-2-methoxy-3-nitropyridine (CAS 17228-64-7)
- Structural Differences: Replaces the methylamino group at position 2 with a methoxy (-OCH₃) group and introduces a nitro (-NO₂) group at position 3.
- Key Implications: The nitro group strongly deactivates the pyridine ring, reducing nucleophilic substitution reactivity compared to the target compound.
2.1.2 6-Chloro-N-methylpyrimidin-4-amine (CAS Unavailable)
- Core Structure : Pyrimidine ring (two nitrogen atoms at positions 1 and 3) vs. pyridine (one nitrogen).
- Substituents: Chlorine at position 6 and methylamino at position 4.
- Positional differences in substituents alter steric and electronic effects on reactivity .
2.2 Benzene/Aniline Derivatives
2.2.1 4-Chloro-ortho-toluidine (CAS 95-69-2)
- Core Structure : Benzene ring with -NH₂ (aniline) at position 2, chlorine at position 4, and methyl at position 5.
- Key Implications :
2.3 Pyrimidine Derivatives
2.3.1 4-Chloro-5,6-dimethyl-2-(trifluoromethyl)pyrimidine
- Substituents : Chlorine at position 4, methyl groups at 5 and 6, and a trifluoromethyl (-CF₃) group at position 2.
- Key Implications: -CF₃ is a strong electron-withdrawing group, drastically reducing electron density at position 2 compared to the target compound’s methylamino group. Enhanced stability against nucleophilic attack but reduced solubility in aqueous media .
2.3.2 4-Amino-6-chloro-2-methylpyrimidine
- Substituents: Amino (-NH₂) at position 4, chlorine at 6, and methyl at 2.
- Key Implications: The amino group increases hydrogen-bonding capacity, making this compound more suitable for coordination chemistry than the methylamino-substituted target. Chlorine at position 6 directs electrophilic substitution to position 5, similar to the target’s chlorine at position 4 .
Structural and Functional Group Analysis Table
| Compound Name | Core Structure | Substituents (Positions) | Key Functional Groups | Reactivity Profile |
|---|---|---|---|---|
| 4-Chloro-6-methyl-2-methylaminopyridine | Pyridine | Cl (4), CH₃ (6), -NHCH₃ (2) | Chloro, Methyl, Methylamino | Moderate electrophilic substitution; base-sensitive |
| 4-Chloro-ortho-toluidine | Benzene | Cl (4), CH₃ (6), -NH₂ (2) | Chloro, Methyl, Amine | High nucleophilicity; prone to diazotization |
| 6-Chloro-N-methylpyrimidin-4-amine | Pyrimidine | Cl (6), -NHCH₃ (4) | Chloro, Methylamino | Electron-deficient ring; resistant to oxidation |
| 4-Chloro-2-methoxy-3-nitropyridine | Pyridine | Cl (4), -OCH₃ (2), -NO₂ (3) | Chloro, Methoxy, Nitro | Low reactivity; stable under acidic conditions |
| 4-Chloro-5,6-dimethyl-2-(trifluoromethyl)pyrimidine | Pyrimidine | Cl (4), CH₃ (5,6), -CF₃ (2) | Chloro, Methyl, Trifluoromethyl | High stability; low solubility in water |
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